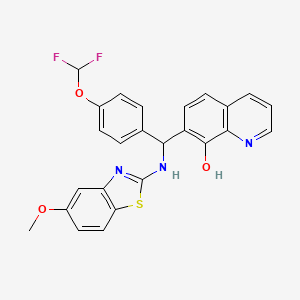
KIN1408
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KIN1408は、RIG-I様レセプター経路のアゴニストとして作用する低分子化合物です。 C型肝炎ウイルス、インフルエンザA型ウイルス、デング熱ウイルス2型、エボラウイルス、ニパウイルス、ラッサウイルスなど、さまざまなウイルスに対して広域スペクトル抗ウイルス活性を示します 。 この化合物は、インターフェロン調節因子3の活性化と核への移行を誘導する能力で知られており、これは自然免疫応答において重要な役割を果たします .
準備方法
合成ルートと反応条件
KIN1408の合成は、中間体の調製から始まる複数のステップを伴います。 . 反応条件は、通常、目的の生成物の生成を促進するために、有機溶媒と触媒を使用します。
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 クロマトグラフィーなどの高度な精製技術を使用すると、最終製品が要求された仕様を満たすことが保証されます .
化学反応の分析
反応の種類
KIN1408は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて酸化誘導体を形成することができます。
還元: 還元反応を実行して、this compoundに存在する官能基を変更することができます。
置換: 置換反応には、ある官能基を別の官能基に置き換えることが含まれ、これによりthis compoundの類似体が生成されます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、多くの場合、目的の結果を確実に達成するために、制御された温度とpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があります。 これらの誘導体は、さまざまな生物学的活性と特性を示す可能性があり、さらなる研究に役立ちます .
科学研究への応用
This compoundは、以下を含む広範囲の科学研究アプリケーションを持っています。
化学: RIG-I様レセプター経路とその抗ウイルス応答における役割を研究するためのツール化合物として使用されます。
生物学: 自然免疫応答を誘導する能力と、抗ウイルス剤としての可能性について調査されています。
医学: C型肝炎、インフルエンザ、デング熱などのウイルス感染症の治療における治療の可能性について探求されています。
科学的研究の応用
Scientific Research Applications
KIN1408 has been utilized in multiple fields of research:
-
Virology :
- Antiviral Studies : this compound has shown efficacy against several viruses in vitro. For instance, studies conducted at the University of Texas Medical Branch demonstrated significant inhibition of Ebola and Nipah viruses when cells were treated with this compound prior to infection .
- Mechanistic Studies : Researchers have employed this compound to investigate the RLR pathway's role in antiviral immunity. Its ability to induce innate immune responses makes it a valuable tool for understanding viral pathogenesis and host defense mechanisms.
-
Pharmacology :
- Therapeutic Potential : Given its broad-spectrum antiviral properties, this compound is being explored for potential therapeutic applications in treating viral infections such as hepatitis C and influenza. Its mechanism suggests that it could be repurposed or used alongside existing antiviral therapies to enhance efficacy .
- Immunology :
Case Studies
- Ebola Virus Inhibition :
- Nipah Virus Research :
作用機序
KIN1408は、RIG-I様レセプター経路を活性化することで効果を発揮します。 この活性化は、インターフェロン調節因子3のリン酸化と核への移行につながり、そこで自然免疫遺伝子の発現を誘導します。 これらの遺伝子は、ウイルス複製を阻害し、感染細胞のクリアランスを促進することにより、抗ウイルス応答において重要な役割を果たします 。 この経路に関与する分子標的には、ミトコンドリア抗ウイルスシグナルタンパク質とインターフェロン調節因子3が含まれます .
類似化合物との比較
類似化合物
KIN1400: RIG-I様レセプター経路を標的とする別の低分子化合物ですが、構造的特徴が異なります.
FAK阻害剤14: 同様の経路を標的としますが、主にがん研究で使用されます.
イマチニブメシル酸塩: キナーゼ阻害剤で、用途は異なりますが、一部のメカニズム的な類似性があります.
KIN1408の独自性
This compoundは、その広域スペクトル抗ウイルス活性と、強力な自然免疫応答を誘導する能力によってユニークです。 ジフルオロメトキシフェニル基とメトキシベンゾチアゾリル基などの特定の構造的特徴は、RIG-I様レセプター経路に対する高い効力と選択性に貢献しています .
生物活性
KIN1408 is a small molecule compound recognized for its role as an agonist of the RIG-I-like receptor (RLR) pathway. This compound has garnered attention due to its broad-spectrum antiviral activity, particularly against various RNA viruses. Understanding the biological activity of this compound provides insights into its potential therapeutic applications in antiviral strategies.
This compound functions primarily by activating the interferon regulatory factor 3 (IRF3) pathway, which is crucial for initiating the cellular antiviral response. The activation process involves several key steps:
- Detection of Viral RNA : RIG-I and other receptors detect viral RNA, triggering a signaling cascade.
- Phosphorylation of IRF3 : Following detection, kinases such as TBK1 phosphorylate IRF3, leading to its dimerization and translocation into the nucleus.
- Induction of Interferon Genes : Once in the nucleus, IRF3 promotes the transcription of type I interferon genes, which are critical for establishing an antiviral state in infected cells.
This pathway enhances the expression of interferon-stimulated genes (ISGs), which play vital roles in antiviral defense mechanisms .
Antiviral Spectrum
This compound exhibits potent antiviral activity against a range of RNA viruses, including:
- West Nile Virus
- Dengue Virus
- Hepatitis C Virus
- Influenza A Virus
- Respiratory Syncytial Virus
- Nipah Virus
- Lassa Virus
- Ebola Virus
In vitro studies have demonstrated that this compound can significantly reduce viral RNA loads and suppress infectious virus production in cell cultures infected with these pathogens .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- In one study, human umbilical vein endothelial cells (HUVECs) treated with this compound showed a marked decrease in viral replication when subsequently infected with Ebola virus at varying multiplicities of infection (MOI). Treatment with this compound at concentrations of 1 μM and 5 μM resulted in significant reductions in viral loads compared to untreated controls .
- Another research effort focused on the compound's ability to activate innate immune responses. This compound was shown to induce a robust type I interferon response, which is essential for controlling viral infections effectively .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
特性
IUPAC Name |
7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFDHVEQJPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













